molecular formula C12H11NO B1589802 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one CAS No. 50776-26-6

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Cat. No. B1589802
CAS RN: 50776-26-6
M. Wt: 185.22 g/mol
InChI Key: WOLBUCVAZJNGTL-UHFFFAOYSA-N
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Description

“4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one” is a chemical compound that is part of a class of compounds known as indoles . Indoles are aromatic heterocyclic organic compounds that have been of interest in medicinal chemistry due to their presence in many natural products and their wide range of biological activities .


Synthesis Analysis

The synthesis of indole derivatives, including “4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one”, often involves the introduction of alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The synthesis process is usually carried out under specific conditions and requires careful optimization .


Molecular Structure Analysis

The molecular structure of “4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one” is complex, with a cyclopenta[b]indol-1(4H)-one core structure . The structure also includes a methyl group attached to the indole ring .

Scientific Research Applications

Anti-Inflammatory Applications

Research indicates that compounds structurally related to "4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one" demonstrate significant anti-inflammatory activity. For instance, studies on newly synthesized heterocyclic compounds, such as 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, have shown promising anti-inflammatory effects, outperforming standard drugs like Indomethacin (Osarumwense Peter Osarodion, 2020).

Synthetic Chemistry and Catalysis

Compounds analogous to "4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one" are pivotal in synthetic organic chemistry, serving as intermediates in the synthesis of complex heterocyclic structures. Research has shown efficient synthetic routes towards N-methylated or nonmethylated dihydrocyclopent[b]indol-1(2H)-ones using Pd-catalyzed intramolecular Heck reactions, highlighting the versatility of these compounds in constructing pharmacologically relevant molecules (U. Sørensen & E. Pombo-Villar, 2004).

Molecular Structure and Analysis

The study of molecular structures and interactions of compounds related to "4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one" provides insights into their potential as bioactive molecules. For example, crystal structure analysis and Hirshfeld surface analysis have been conducted on certain derivatives, offering a deeper understanding of their molecular geometry and intermolecular interactions, which are crucial for designing drugs with specific target affinities (F. Naghiyev et al., 2022).

Pharmacological Potential

Compounds with structural similarities to "4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one" have been explored for their pharmacological properties, including antitumor and antiviral activities. Research into the synthesis and biological evaluation of these compounds contributes to the development of new therapeutic agents with improved efficacy and safety profiles. Notably, certain derivatives have shown promise as new classes of antineoplastic agents, underscoring the potential of these compounds in cancer therapy (C. Nguyen et al., 1990).

properties

IUPAC Name

4-methyl-2,3-dihydrocyclopenta[b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLBUCVAZJNGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473487
Record name 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

CAS RN

50776-26-6
Record name 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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